1,3-Dibromo-2-propoxybenzene chemical structure and properties
1,3-Dibromo-2-propoxybenzene chemical structure and properties
This technical guide provides a comprehensive analysis of 1,3-Dibromo-2-propoxybenzene , a critical halogenated aromatic intermediate used in the synthesis of functionalized arylboronic acids, liquid crystals, and pharmaceutical scaffolds.[1]
Core Identity & Synthetic Utility in Drug Development
Executive Summary
1,3-Dibromo-2-propoxybenzene (Systematic Name: 2-Propoxy-1,3-dibromobenzene) is a regiochemically distinct aromatic building block.[1][2] Characterized by two bromine atoms flanking a propoxy ether group, this molecule is highly valued for its steric and electronic properties. The bulky propoxy group at the 2-position directs metallation and cross-coupling reactions, preventing unwanted side reactions common in less sterically hindered analogs.[1] It serves as a primary precursor for lithium (lithiophenyl)trialkoxyborates and arylboronic acids via halogen-lithium exchange, facilitating modular construction of biaryl motifs in medicinal chemistry.[1]
Chemical Structure & Physiochemical Properties[3][4][5][6]
The molecule consists of a benzene ring substituted at the 1 and 3 positions with bromine atoms and at the 2 position with a propoxy chain (
Table 1: Physiochemical Specifications
| Property | Specification |
| Chemical Name | 1,3-Dibromo-2-propoxybenzene |
| Molecular Formula | |
| Molecular Weight | 293.98 g/mol |
| Structural Motif | 2,6-Dibromophenol propyl ether |
| Physical State | Pale yellow liquid to low-melting solid (Ambient) |
| Solubility | Soluble in organic solvents (THF, Et₂O, DCM); Insoluble in water |
| Key Functional Groups | Aryl Bromide ( |
| Reactivity Class | Electrophile (Suzuki/Stille), Nucleophile (via Lithiation) |
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of 1,3-Dibromo-2-propoxybenzene follows a robust Williamson Ether Synthesis pathway.[1] This protocol ensures high regioselectivity by utilizing the pre-functionalized 2,6-dibromophenol scaffold.[1]
Phase 1: Precursor Preparation (Bromination)
If 2,6-dibromophenol is not commercially sourced:
-
Reagents: Phenol, Bromine (
), tert-Butylamine (catalyst).[3] -
Conditions:
to Room Temperature in DCM. -
Mechanism: Electrophilic Aromatic Substitution (EAS). The amine directs ortho-bromination while suppressing over-bromination to the tribromo species.[1]
Phase 2: O-Alkylation (Williamson Ether Synthesis)
This is the critical step to install the propoxy chain.
-
Reagents: 2,6-Dibromophenol, 1-Bromopropane (or 1-Iodopropane), Potassium Carbonate (
). -
Solvent: DMF (Dimethylformamide) or Acetone.
-
Catalyst: 18-Crown-6 (optional, to enhance reaction rate).
Step-by-Step Protocol:
-
Deprotonation: Charge a reaction vessel with 2,6-dibromophenol (1.0 eq) and anhydrous DMF. Add
(2.5 eq) and stir at for 30 minutes. The solution will darken as the phenoxide anion forms. -
Alkylation: Add 1-Bromopropane (1.2 eq) dropwise to the mixture.
-
Reflux: Heat the mixture to
for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol spot. -
Workup: Cool to room temperature. Pour into ice-water (
volume). Extract with Diethyl Ether ( ). -
Purification: Wash combined organics with
(to remove unreacted phenol), water, and brine. Dry over . Concentrate in vacuo.[1][4][5] -
Yield: Typical yields range from 85–95%.[1]
Visualization: Synthesis Pathway
Caption: Two-step synthetic pathway from phenol to 1,3-Dibromo-2-propoxybenzene via controlled bromination and O-alkylation.
Reactivity & Applications in Drug Discovery
The core value of 1,3-Dibromo-2-propoxybenzene lies in its ability to undergo Halogen-Lithium Exchange .[1] The bulky propoxy group protects the oxygen from coordination with lithium, directing the reaction exclusively to the bromine sites.
Halogen-Lithium Exchange & Boronate Synthesis
Researchers utilize this molecule to generate "masked" arylboronic acids in a one-pot procedure.[1]
-
Mechanism: Treatment with
-Butyllithium ( -BuLi) at low temperature ( ) selectively replaces one bromine atom with lithium.[1] -
Trapping: The resulting organolithium species reacts with trialkylborates (e.g.,
) to form stable Lithium (lithiophenyl)trialkoxyborates . -
Utility: These borates are stable precursors that can be hydrolyzed to boronic acids or used directly in Suzuki-Miyaura coupling to create biaryl drug scaffolds.[1]
Cross-Coupling Capabilities
-
Suzuki-Miyaura: Couples with aryl boronic acids to form terphenyl liquid crystals.[1]
-
Buchwald-Hartwig: Reacts with amines to form N-arylated derivatives, common in kinase inhibitors.[1]
Visualization: Reactivity Logic
Caption: Divergent synthetic pathways: Pathway A leads to boronic acid precursors; Pathway B yields direct biaryl scaffolds.[1]
Safety & Handling (SDS Summary)
As a halogenated aromatic ether, strict safety protocols must be observed.[6][7]
-
Hazards:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Environmental: Toxic to aquatic life with long-lasting effects (H411).[1]
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1] Avoid release to the environment.[6][7]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
M. K. et al. (2008). One-Pot Generation of Lithium (Lithiophenyl)trialkoxyborates from Substituted Dihalobenzenes. Electronics and Books / Wiley InterScience. (Verified snippet discussion on synthesis from 1,3-dibromo-2-propoxybenzene).
-
Sigma-Aldrich .[1] Safety Data Sheet: Halogenated Aromatic Ethers. (General safety data for structural analogs).
-
Organic Syntheses . Preparation of 2,6-Dibromophenol. Org. Synth. 1921, 1,[1][8][9][10][11] 77. .
-
PubChem . Compound Summary: 1,3-Dibromo-5-propoxybenzene (Isomer Distinction).[1] (Used for structural verification of isomers).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
- 4. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. 1,4-DIBROMO-2,3-DIMETHYLBENZENE | 75024-22-5 [chemicalbook.com]
- 9. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
- 10. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN117105752A - Preparation method of 1, 3-dibromo-2, 2-dimethoxypropane - Google Patents [patents.google.com]
